

Chemical structure and properties of AkaLumine hydrochloride

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Compound of Interest

Compound Name: AkaLumine hydrochloride

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AkaLumine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **AkaLumine hydrochloride**, a near-infrared (NIR) emitting luciferin analog. Designed for professionals in research and drug development, this document details the core characteristics of **AkaLumine hydrochloride**, offering structured data, experimental protocols, and visual workflows to facilitate its integration into advanced bioluminescence imaging studies.

Chemical Structure and Physicochemical Properties

AkaLumine hydrochloride, also known as TokeOni, is a synthetic luciferin analog engineered for enhanced deep-tissue imaging.^{[1][2]} Its chemical structure features a dimethylaminophenyl butadienyl group attached to a dihydrothiazole carboxylic acid core. The hydrochloride salt form significantly improves its aqueous solubility compared to its free base, AkaLumine.^{[1][3]}

Below is a summary of its key chemical and physical properties:

Property	Value	Reference(s)
IUPAC Name	(4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid;hydrochloride	[4]
CAS Number	2558205-28-8	[4][5][6]
Chemical Formula	C ₁₆ H ₁₉ ClN ₂ O ₂ S	[4]
Molecular Weight	338.85 g/mol	[4]
Solubility	Water: >40 mM (or 25 mg/mL) DMSO: 120 mg/mL	[1][6]
Storage Conditions	Powder: -20°C for up to 3 years In solvent: -80°C for up to 1 year	[6]
Appearance	Powder	

Optical and Bioluminescent Properties

AkaLumine hydrochloride is distinguished by its near-infrared light emission upon reaction with firefly luciferase (Fluc), a property that confers significant advantages for in vivo imaging. [1] The longer wavelength of emitted light minimizes absorption and scattering by biological tissues, such as hemoglobin and water, enabling more sensitive detection of signals from deep within living organisms. [7][8][9]

Here is a comparison of the key optical and bioluminescent properties of **AkaLumine hydrochloride** with the conventional D-luciferin:

Property	AkaLumine hydrochloride	D-luciferin	Reference(s)
Emission Maximum (λ_{max})	670-680 nm	~562 nm	[1][7][8][9][10][11]
Enzyme	Firefly Luciferase (Fluc) and its mutant, Akaluc	Firefly Luciferase (Fluc)	[1][7]
Michaelis Constant (Km)	2.06 μM (for recombinant Fluc)	-	[5][12][13]
Bioluminescence Quantum Yield	4.0 \pm 0.5%	~48% (at pH 8.0)	[3]
Tissue Penetration	5 to 8.3-fold higher than D-luciferin in 4-8 mm thick tissue	-	[1]

Despite a lower quantum yield compared to D-luciferin, the red-shifted emission of **AkaLumine hydrochloride** results in a superior signal-to-noise ratio for deep-tissue imaging.[3]

Experimental Protocols

Detailed methodologies for utilizing **AkaLumine hydrochloride** in both in vitro and in vivo experiments are provided below. These protocols are based on established research and offer a starting point for laboratory implementation.

In Vitro Cell-Based Assay

This protocol outlines the steps for measuring bioluminescence in cells expressing firefly luciferase.

Materials:

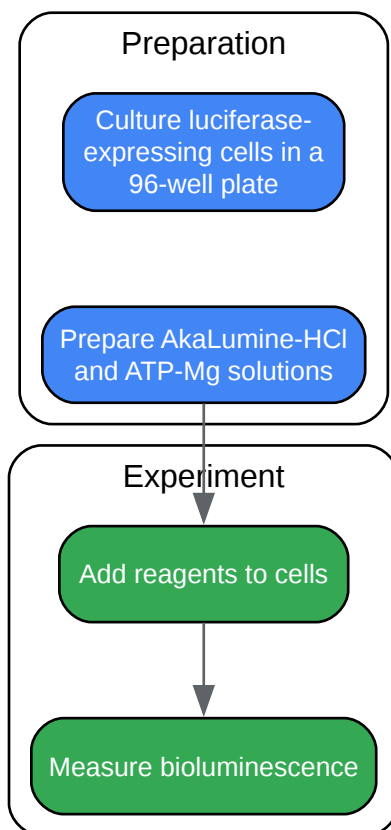
- Cells expressing firefly luciferase (e.g., LLC/luc, MDA-MB-231/luc)
- 96-well plates

- Phosphate-Buffered Saline (PBS)
- **AkaLumine hydrochloride** stock solution (e.g., 10 mM in water or DMSO)
- ATP-magnesium solution (e.g., 5 mM)
- Bioluminescence imaging system

Procedure:

- Culture luciferase-expressing cells in a 96-well plate to the desired confluency.
- Prepare a working solution of **AkaLumine hydrochloride** in PBS or serum-free medium. A final concentration of 2.5 μ M is often sufficient to achieve maximal signal.^[5]
- Add the **AkaLumine hydrochloride** working solution and ATP-magnesium solution to the cells.
- Immediately measure the bioluminescence signal using an imaging system.

In Vitro Bioluminescence Assay Workflow



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In Vitro Assay Workflow

In Vivo Animal Imaging

This protocol describes the procedure for non-invasive bioluminescence imaging in animal models.

Materials:

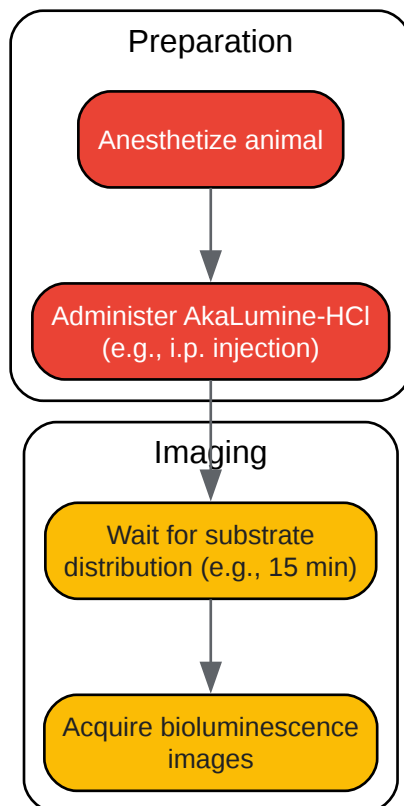
- Animal model with luciferase-expressing cells (e.g., tumor xenograft mouse model)
- **AkaLumine hydrochloride** solution for injection (e.g., 2.5 mg/mL in water)

- Anesthetic
- In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

- Anesthetize the animal.
- Administer **AkaLumine hydrochloride** via intraperitoneal (i.p.) injection. A typical dose is 25 mg/kg.[\[14\]](#)
- Wait for the substrate to distribute. Peak signal is often observed around 15 minutes post-injection.[\[7\]](#)
- Place the animal in the imaging chamber of the in vivo imaging system.
- Acquire bioluminescence images. Typical exposure times range from 1 to 5 minutes.[\[14\]](#)

In Vivo Bioluminescence Imaging Workflow

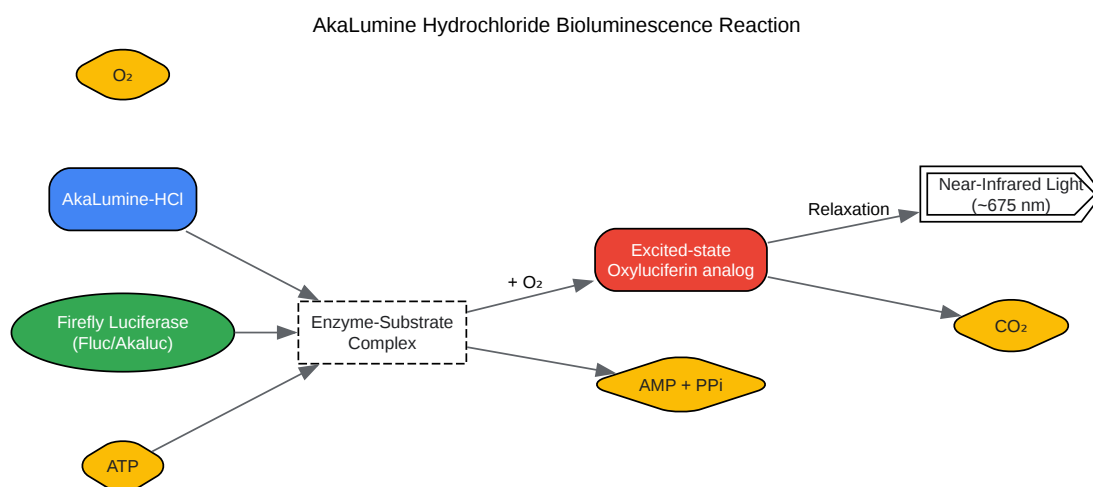


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In Vivo Imaging Workflow

Bioluminescence Reaction Pathway

The bioluminescence of **AkaLumine hydrochloride** is generated through an ATP-dependent enzymatic oxidation reaction catalyzed by firefly luciferase. This process is analogous to the reaction of D-luciferin.



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Bioluminescence Reaction

Conclusion

AkaLumine hydrochloride represents a significant advancement in bioluminescence imaging technology. Its superior physicochemical and optical properties, particularly its high aqueous solubility and near-infrared emission, enable researchers to conduct more sensitive and accurate in vivo studies. This guide provides the essential technical information and protocols to effectively utilize **AkaLumine hydrochloride** in a variety of research applications, from fundamental cell biology to preclinical drug development.

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